2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide

Buchwald-Hartwig coupling Bis-aminoaryl pyridine synthesis Palladium-catalyzed C-N bond formation

Researchers synthesizing 2,4-bis-aminoaryl pyridine (BAPyd) kinase inhibitor libraries often face inconsistent C-N coupling yields with generic intermediates. This compound delivers a documented 86% isolated yield under optimized Buchwald-Hartwig conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, 1,4-dioxane, 90°C), enabling reliable scale-up. • Branching point for C-2/C-4 sequential diversification • 2-Cl handle for downstream Pd cross-couplings • 98% purity grade minimizes catalyst-poisoning impurities • Available from mg to kg scale

Molecular Formula C14H11ClF3N3O
Molecular Weight 329.707
CAS No. 1061358-71-1
Cat. No. B590372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide
CAS1061358-71-1
Synonyms2-[[2-Chloro-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methylbenzamide
Molecular FormulaC14H11ClF3N3O
Molecular Weight329.707
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl
InChIInChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21)
InChIKeyBLDAPDVJFOJWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide – Aminopyridine Building Block


2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide (CAS 1061358-71-1) is a benzamide derivative featuring a 2-chloro-5-(trifluoromethyl)pyridin-4-ylamino moiety. It is employed as a key synthetic intermediate in the construction of 2,4-bis-aminoaryl pyridine (BAPyd) scaffolds [1]. The compound is prepared via palladium-catalyzed Buchwald-Hartwig C-N coupling between 2-chloro-4-iodo-5-(trifluoromethyl)pyridine and 2-amino-N-methylbenzamide, achieving an isolated yield of 86% under optimized conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, 1,4-dioxane, 90 °C, 24 h) . Its commercial availability in varying purity grades (95–98%) makes it a convenient entry point for academic and industrial medicinal chemistry programs targeting kinase inhibitors and other biologically active aminopyridine derivatives.

Key intermediate for BAPyd (bis-aminoaryl pyridine) scaffold construction
Regioselective C-2/C-4 functionalization via sequential SNAr and Pd coupling
Multiple purity grades (95–98%) available for screening, library synthesis, or scale-up

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide – Structural Advantages Over Analogues


The precise substitution pattern—2-chloro on the pyridine ring, a 5-CF₃ electron-withdrawing group, and an N-methylbenzamide appendage—dictates regioselective reactivity in downstream palladium-mediated cross-couplings required for bis-aminoaryl pyridine assembly [1]. Analogous intermediates bearing bromo, cyano, or oxygen-linked substituents at the 2-position exhibit divergent electronic properties that alter C-N bond formation kinetics, catalyst loading requirements, or side-product profiles, which can ultimately compromise overall synthetic throughput and reproducibility [2]. Consequently, generic substitution without careful consideration of these structural features risks lower coupling efficiency and reduced final compound purity.

Bromo analogue: slower oxidative addition
May require higher catalyst loadings and longer reaction times, reducing overall throughput and increasing side-product formation.
Cyano or alkoxy analogues: incompatible with SNAr
2-Cyano substitution is SNAr-inactive at C-2, demanding complete route redesign; 2-alkoxy requires deprotection, adding at least one synthetic step.
Generic pyridine building blocks: divergent electronics
Electron-withdrawing CF₃ and chloro pattern is optimized for bis-aminoaryl assembly; replacement may shift coupling kinetics and lower final purity.

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide – Quantitative Evidence vs. Analogues


Synthesis Yield Benchmark

The target compound is synthesized in a single-step Buchwald-Hartwig coupling between 2-chloro-4-iodo-5-(trifluoromethyl)pyridine and 2-amino-N-methylbenzamide, affording an isolated yield of 86% . This yield is achievable under well-defined catalytic conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, 1,4-dioxane, 90 °C, 24 h, inert atmosphere) and serves as a process benchmark for subsequent bis-aminoaryl pyridine elaboration. By comparison, the corresponding bromo-substituted pyridyl intermediate (2-bromo-5-(trifluoromethyl)pyridin-4-yl analogue) typically requires higher catalyst loadings and extended reaction times to reach comparable yields (commonly 60–75% under analogous Pd-catalyzed amination conditions), reflecting slower oxidative addition kinetics of the C-Br bond in electron-deficient heterocycles [1].

Coupling yield
Reported
86% isolated yield
Supports reliable material throughput and scale-up planning
Bromo analogue typically 60–75% under comparable amination
Buchwald-Hartwig coupling Bis-aminoaryl pyridine synthesis Palladium-catalyzed C-N bond formation

Purity Grade Comparison

Commercially available 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide is offered at three distinct purity tiers: 98% (Coompo Research Chemicals) [1], 97% (CoolPharm, Bidepharm, CheMenu) [2], and 95% (AKSci) . The 98% material provides the lowest impurity burden for critical coupling steps where trace halides or dehalogenated by-products can interfere with catalyst performance. For users operating at multi-gram scale, the difference between 95% and 98% purity can translate into a measurable reduction in column chromatography time and solvent consumption during downstream purification of bis-aminoaryl pyridine products.

Purity tiers
Head-to-head
98% (Coompo) · 97% (CoolPharm/Bidepharm) · 95% (AKSci)
Higher purity reduces catalyst-poisoning risk and purification load
Vendor COA available; batch-dependent
Compound purity Procurement quality Analytical characterization

Synthetic Versatility Over Analogues

The 2-chloro substituent on the pyridine ring enables both SNAr and palladium-catalyzed C-N coupling pathways, affording greater synthetic flexibility than the corresponding 2-cyano or 2-alkoxy analogues, which are either inert under SNAr conditions or require multi-step activation [1]. In the specific context of bis-aminoaryl pyridine synthesis (Morgentin et al., 2012), the C-2/C-4 route relies on regioselective SNAr at the 2-position of 2-chloro-5-(trifluoromethyl)pyridine to install the first aminoaryl group, after which the 4-position is functionalized via Pd-mediated coupling [2]. The 2-cyano analogue cannot participate in this SNAr step, necessitating a complete redesign of the synthetic route. While direct quantitative yield comparisons for each analogue are not available in a single study, the documented 86% coupling yield of the target compound (via Pd-catalysis at the 4-position after initial SNAr at C-2) substantiates its practical utility relative to less versatile electronically-modified intermediates.

Synthetic steps
Class-level
2 steps to BAPyd core via C-2 SNAr + C-4 Pd coupling
Fewer steps improve route convergence and overall yield
Cyano/alkoxy analogues require ≥3 steps; class-level inference
Regioselective SNAr Palladium-catalyzed amination Heterocyclic building block reactivity

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide – Application Scenarios


BAPyd Kinase Inhibitor Library Synthesis

This compound serves as the branching point for the C-2/C-4 synthetic route to 2,4-bis-aminoaryl pyridines, a scaffold validated for kinase inhibition (e.g., Mps1/TTK, Nek2) [1]. The 86% yield for the initial C-N coupling at C-4 ensures that sufficient quantities of the mono-functionalized intermediate are available to generate diverse BAPyd libraries via subsequent Pd-mediated coupling at C-2. Researchers building kinase-focused compound collections should prioritize this intermediate to minimize the number of synthetic steps and maximize scaffold diversity.

Scale-Up of Aminopyridine Chemical Probes

When scaling synthesis beyond gram quantities, the choice of intermediate purity and yield reproducibility becomes paramount. Procuring the 98% purity grade (Coompo) reduces the mass of catalyst-poisoning impurities entering the Pd cycle, directly translating to fewer column chromatography purifications and lower solvent waste [2]. The documented 86% yield under robust Buchwald-Hartwig conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, 1,4-dioxane, 90 °C) provides a reliable starting point for process chemists to optimize further without re-validating the fundamental coupling chemistry.

c-MET and EGFR Kinase Inhibitor Programs

Although the parent compound itself has not been independently profiled for kinase inhibition, the 2-chloro-5-(trifluoromethyl)pyridin-4-ylamino motif appears in patent literature describing c-MET and EGFR inhibitors [3]. For structure-activity relationship (SAR) studies where the N-methylbenzamide portion is varied, this intermediate allows chemists to introduce diverse amine substituents at the 4-position while retaining the 2-chloro handle for subsequent derivatization, thereby preserving synthetic efficiency.

Leaving-Group Effects in SNAr and Pd-Coupling Studies

For laboratories investigating the relative reactivity of chloro vs. bromo or iodo substituents in electron-deficient pyridine systems, this compound provides a benchmark standard with an 86% isolated yield via Pd-catalyzed amination . Comparing this yield against analogous bromo or iodo intermediates under identical reaction conditions can generate empirical data to guide future intermediate selection for similar heterocyclic building blocks.

Application
Selection Property
Validation Focus
BAPyd kinase inhibitor library synthesis
C-2/C-4 regioselective coupling route
Reported coupling efficiency & scaffold reproducibility
Scale-up of aminopyridine probes
Higher purity grade minimizes catalyst poisons
Reduced purification burden and solvent consumption
c-MET/EGFR inhibitor SAR programs
2-Chloro handle for sequential derivatization
Pharmacophore retention and synthetic flexibility
Leaving-group reactivity studies
Chloro benchmark for electron-deficient pyridines
Empirical comparison vs bromo/iodo under standard conditions
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